Manoalide vs. p-Bromophenacyl Bromide: 31-Fold to 37.5-Fold Superior Potency Against Membrane-Associated Intracellular PLA2
In a purified membrane-associated PLA2 preparation from P388D1 macrophage-like cells, manoalide exhibited an IC50 of 16 µM, whereas p-bromophenacyl bromide (pBPB), a classic irreversible inhibitor of extracellular PLA2, displayed only marginal inhibition with an apparent IC50 of 500–600 µM [1]. This represents a 31.25-fold to 37.5-fold superiority in potency for manoalide against this intracellular PLA2 isoform. The functional relevance was confirmed in intact P388D1 cells, where manoalide inhibited prostaglandin E2 production by 40–85%, while pBPB produced no significant effect at comparable concentrations [1].
| Evidence Dimension | IC50 for inhibition of membrane-associated intracellular PLA2 |
|---|---|
| Target Compound Data | 16 µM |
| Comparator Or Baseline | p-Bromophenacyl bromide (pBPB): 500–600 µM |
| Quantified Difference | 31.25-fold to 37.5-fold lower IC50 (higher potency) |
| Conditions | Purified membrane-associated Ca2+-dependent PLA2 from P388D1 macrophage-like cells; substrate: 1-palmitoyl-2-[14C]arachidonoyl phosphatidylcholine |
Why This Matters
This quantitative differentiation establishes manoalide as the clearly preferred tool for investigating intracellular PLA2 function in macrophage and immune cell models, where pBPB is essentially inactive.
- [1] Lister MD, Glaser KB, Ulevitch RJ, Dennis EA. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell: effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide. J Biol Chem. 1989;264(15):8520-8528. View Source
